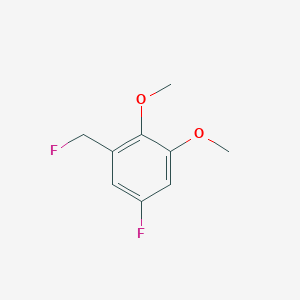
1-(3,4-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one is a chemical compound characterized by the presence of trifluoromethoxy groups and a bromopropanone moiety
準備方法
The synthesis of 1-(3,4-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one typically involves the reaction of 3,4-bis(trifluoromethoxy)benzene with a brominating agent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and catalysts to facilitate the bromination process. Industrial production methods may involve large-scale bromination reactions with optimized reaction parameters to ensure high yield and purity of the final product .
化学反応の分析
1-(3,4-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to yield alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(3,4-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the development of novel materials with unique properties, such as enhanced stability and reactivity.
作用機序
The mechanism of action of 1-(3,4-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets. The trifluoromethoxy groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The bromine atom can participate in electrophilic reactions, making the compound reactive towards nucleophiles. These interactions can modulate various biochemical pathways, depending on the specific application .
類似化合物との比較
1-(3,4-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one can be compared with similar compounds such as:
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound also contains trifluoromethyl groups and is used extensively in promoting organic transformations.
(3,4-Bis(trifluoromethoxy)phenyl)hydrazine: Another compound with trifluoromethoxy groups, used in various chemical reactions.
特性
分子式 |
C11H7BrF6O3 |
|---|---|
分子量 |
381.07 g/mol |
IUPAC名 |
1-[3,4-bis(trifluoromethoxy)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C11H7BrF6O3/c1-5(12)9(19)6-2-3-7(20-10(13,14)15)8(4-6)21-11(16,17)18/h2-5H,1H3 |
InChIキー |
IYNJTIMZSALAFR-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C1=CC(=C(C=C1)OC(F)(F)F)OC(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


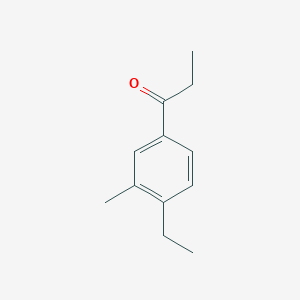
![2,5-Diazabicyclo[2.2.1]heptane, (1R)-](/img/structure/B14055211.png)
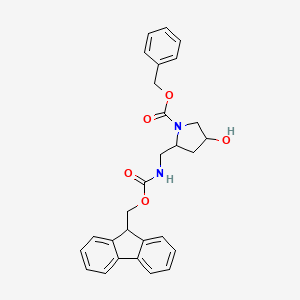

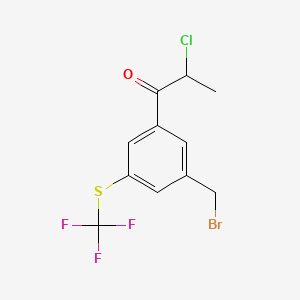

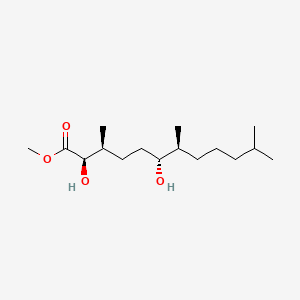

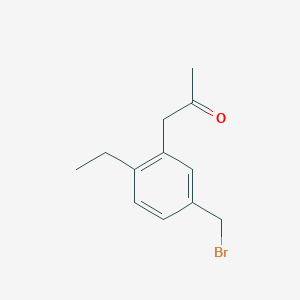

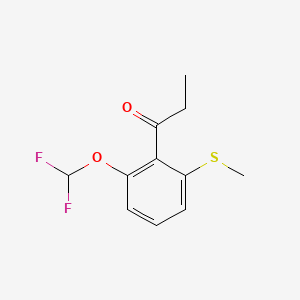
![N-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-3-carboxamide](/img/structure/B14055264.png)
